(6-(Ethyl(methyl)amino)pyridin-2-yl)boronic acid
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Overview
Description
(6-(Ethyl(methyl)amino)pyridin-2-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with an ethyl(methyl)amino group. The unique structure of this compound makes it a valuable intermediate in various chemical reactions, particularly in the synthesis of complex organic molecules.
Scientific Research Applications
(6-(Ethyl(methyl)amino)pyridin-2-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is employed in the design of boron-containing biomolecules for drug delivery and imaging applications.
Industry: The compound is used in the production of advanced materials, such as polymers and catalysts
Mechanism of Action
Target of Action
The primary target of (6-(Ethyl(methyl)amino)pyridin-2-yl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound is transferred from boron to palladium . This is a key step in the SM coupling reaction, which conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Biochemical Pathways
The SM coupling reaction is a significant biochemical pathway affected by this compound. The reaction involves two main steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Result of Action
The result of the compound’s action is the formation of a new carbon–carbon bond via the SM coupling reaction . This reaction is widely used in organic synthesis, contributing to the creation of a variety of complex organic compounds .
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the SM coupling reaction is known for its mild and functional group tolerant reaction conditions . Additionally, the stability of organoboron compounds can be affected by air and moisture . Therefore, the compound’s action, efficacy, and stability can be influenced by factors such as temperature, humidity, and the presence of other chemical groups.
Safety and Hazards
Future Directions
The challenging coupling of 2-pyridine nucleophiles with (hetero)aryl electrophiles is a topic of interest in current research . This encompasses traditional cross-coupling processes, modifications to the Suzuki–Miyaura coupling, as well as alternative nucleophilic reagents and recent developments in C−H activation . The development of more robust methods for the selective introduction of multiple functional groups to pyridine is also a promising area of future research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Ethyl(methyl)amino)pyridin-2-yl)boronic acid typically involves the borylation of a pyridine derivative. One common method is the halogen-metal exchange followed by borylation. For instance, a halogenated pyridine can undergo a reaction with an organolithium reagent to form a lithiated intermediate, which is then treated with a boron reagent such as trimethyl borate to yield the desired boronic acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These methods often include the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the efficient formation of carbon-boron bonds under mild conditions .
Chemical Reactions Analysis
Types of Reactions
(6-(Ethyl(methyl)amino)pyridin-2-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the boronic acid group .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions can produce a variety of functionalized pyridine derivatives .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (6-(Ethyl(methyl)amino)pyridin-2-yl)boronic acid include other pyridinylboronic acids and their derivatives, such as:
- (6-(Methylamino)pyridin-2-yl)boronic acid
- (6-(Dimethylamino)pyridin-2-yl)boronic acid
- (6-(Ethylamino)pyridin-2-yl)boronic acid
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the ethyl(methyl)amino group enhances its solubility and stability, making it a valuable intermediate in various synthetic applications .
Properties
IUPAC Name |
[6-[ethyl(methyl)amino]pyridin-2-yl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BN2O2/c1-3-11(2)8-6-4-5-7(10-8)9(12)13/h4-6,12-13H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTSLTPQDFFYKEN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC(=CC=C1)N(C)CC)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30671287 |
Source
|
Record name | {6-[Ethyl(methyl)amino]pyridin-2-yl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30671287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1264153-68-5 |
Source
|
Record name | {6-[Ethyl(methyl)amino]pyridin-2-yl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30671287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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